N-(3-bromophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
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Description
N-(3-bromophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H19BrN4O2S and its molecular weight is 483.38. The purity is usually 95%.
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Biological Activity
N-(3-bromophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, particularly its anticancer properties.
Chemical Structure and Properties
The compound features several key structural components:
- Bromophenyl Group : Enhances lipophilicity and potential interaction with biological targets.
- Thioacetamide Moiety : Contributes to the compound's reactivity and biological activity.
- Pyrrolo[3,2-d]pyrimidin Core : A fused ring system known for various pharmacological effects.
The molecular formula is C22H19BrN4O2S with a molecular weight of approximately 500.43 g/mol.
Synthesis
The synthesis typically involves multi-step organic reactions, starting with the preparation of the pyrrolo[3,2-d]pyrimidin core followed by the introduction of the bromophenyl group and thioacetamide linkage. Common reagents include brominating agents and thiolating agents, with solvents like dichloromethane or dimethylformamide used in the process .
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways.
- Induction of Apoptosis : It has been shown to trigger apoptotic pathways in cancer cells, leading to cell death.
- Modulation of Gene Expression : By interacting with transcription factors, it can alter gene expression profiles associated with cancer progression .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- In Vitro Studies : The compound demonstrated significant antiproliferative effects against various cancer cell lines such as HepG2 (liver cancer) and PC-3 (prostate cancer). The IC50 values ranged from 4.296 µM to 7.472 µM for these cell lines .
Mechanisms of Anticancer Activity
The mechanisms through which this compound exhibits anticancer activity include:
- PI3K Pathway Inhibition : This pathway is crucial for cell growth and survival; inhibition can lead to reduced proliferation of cancer cells.
- Apoptosis Induction : The compound promotes apoptosis in cancer cells through intrinsic pathways .
Other Biological Activities
Beyond anticancer properties, compounds similar to N-(3-bromophenyl)-2-(...) have shown a range of biological activities including:
- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial effects against various pathogens.
- Anti-inflammatory Effects : Compounds in this class have been noted for their ability to inhibit cyclooxygenase enzymes (COX-II), which are involved in inflammatory processes .
Case Studies
In one notable study focusing on fused thiophene derivatives, it was found that modifications in the substituent groups significantly impacted cytotoxicity and selectivity against cancer cell lines. This highlights the importance of structural optimization in enhancing biological activity .
Properties
IUPAC Name |
N-(3-bromophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN4O2S/c1-2-27-21(29)20-19(17(12-24-20)14-7-4-3-5-8-14)26-22(27)30-13-18(28)25-16-10-6-9-15(23)11-16/h3-12,24H,2,13H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIBGVHYKVCTAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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